N1-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide
Description
Properties
IUPAC Name |
N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-N'-(2-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4/c1-15-12-18(16(2)29-15)14-25-10-8-17(9-11-25)13-23-21(26)22(27)24-19-6-4-5-7-20(19)28-3/h4-7,12,17H,8-11,13-14H2,1-3H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMMWFMIUWKSJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)C(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a piperidine ring, a dimethylfuran moiety, and an oxalamide linkage, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings and case studies.
Structural Overview
The compound's molecular formula is with a molecular weight of approximately 433.93 g/mol. The presence of the 2-methoxyphenyl group and the piperidine moiety enhances its structural diversity and may influence its pharmacological properties.
Biological Activities
Preliminary studies indicate that this compound exhibits several biological activities:
- Anticancer Potential : Research has suggested that compounds with similar structures may act as inhibitors of various cancer-related enzymes and receptors, including anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) inhibitors. The piperidine ring is often associated with enhanced interaction with biological targets.
- Neurotransmitter Modulation : The compound has been investigated for its potential role in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders.
- Antimicrobial Properties : Similar compounds have shown antibacterial and antifungal activities, suggesting that this oxalamide derivative might possess comparable properties .
Case Study 1: Anticancer Activity
A study explored the effects of structurally related oxalamides on cancer cell lines. The results indicated that these compounds could inhibit cell proliferation through apoptosis induction in various cancer models. The mechanism was attributed to the interaction with specific kinase pathways, leading to cell cycle arrest.
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological properties of piperidine derivatives. It was found that certain derivatives could enhance dopaminergic activity in animal models, suggesting potential applications in treating conditions like Parkinson's disease.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:
- Preparation of 2,5-Dimethylfuran : This is achieved through reactions involving furan and ethylene under acidic conditions.
- Functionalization of Piperidine Rings : Introduction of various substituents to enhance biological activity.
- Formation of Oxalamide Linkage : This step is crucial for achieving the desired pharmacological profile.
Comparative Analysis of Related Compounds
Comparison with Similar Compounds
Structural Analogues in Antiviral Research
Several oxalamide derivatives with piperidine or pyrrolidine cores have been investigated as HIV-1 entry inhibitors. Key examples from the literature include:
Key Observations :
- Substituent Impact: The target compound replaces the thiazole and chlorophenyl groups in Compound 13 with a dimethylfuran and methoxyphenyl.
- Core Flexibility : The piperidine core in the target compound is unacetylated, unlike Compound 13, which may alter binding kinetics due to reduced steric hindrance.
Analogues in Kinase Inhibition
A structurally related compound (Cpd 6) featuring a 2,5-dimethylfuran-3-ylmethyl-piperidine motif has been reported as a JAK3 kinase inhibitor:
| Compound ID | Core Structure | Substituents | Bioactivity (JAK3 Inhibition) | Selectivity Profile |
|---|---|---|---|---|
| Cpd 6 | Piperidine | 2,5-Dimethylfuran-3-ylmethyl; pyridin-2-amine | IC₅₀ = 12 nM | >100-fold selectivity over JAK1/JAK2 |
| Target Compound | Piperidine | 2,5-Dimethylfuran-3-ylmethyl; 2-methoxyphenyl | Not reported | Hypothetical: May lack kinase specificity due to oxalamide linker |
Key Observations :
- Linker Role : The oxalamide linker in the target compound differs from the pyridin-2-amine group in Cpd 6, likely shifting target specificity away from kinases toward other protein interfaces (e.g., viral envelope proteins) .
- Aromatic Group Influence : The 2-methoxyphenyl group may engage in hydrogen bonding with targets, akin to the pyridine in Cpd 6, but with distinct spatial orientation.
Research Findings and Mechanistic Insights
Antiviral Potential (Inferred from Structural Analogues)
Kinase Inhibition (Hypothetical Limitations)
- While Cpd 6’s dimethylfuran-piperidine motif is critical for JAK3 binding, the target compound’s oxalamide linker and methoxyphenyl group may preclude kinase activity. Molecular docking studies suggest the oxalamide group favors extended conformations unsuitable for ATP-binding pockets .
Q & A
Basic: What synthetic strategies are recommended for preparing this oxalamide derivative, and how can stereochemical purity be maintained?
Answer:
The synthesis of structurally analogous oxalamides (e.g., antiviral compounds in ) typically involves multi-step routes with careful control of reaction conditions. Key steps include:
- Amide bond formation : Use coupling agents like HATU or EDCI to link the piperidine and oxalamide moieties.
- Stereochemical control : Employ chiral auxiliaries or asymmetric catalysis during piperidine functionalization. For example, the use of chiral HPLC (as in , Compound 13) ensures isolation of single stereoisomers .
- Purification : Column chromatography and recrystallization (e.g., using DMSO-d6 for NMR analysis) are critical to achieve >90% purity .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s antiviral or receptor-binding properties?
Answer:
SAR studies for oxalamides (e.g., CD4-mimetic compounds in ) require systematic modifications:
- Functional group substitution : Replace the 2,5-dimethylfuran group with other heterocycles (e.g., thiazole or pyridine) to evaluate binding affinity shifts.
- Biological assays : Use pseudovirus neutralization assays (as in ) to measure antiviral activity against HIV-1 or related viruses.
- Computational modeling : Perform molecular docking (e.g., with AutoDock Vina) to predict interactions with target receptors like CD4 or viral entry proteins .
Basic: Which analytical techniques are essential for confirming the structural integrity of this compound?
Answer:
Critical techniques include:
- NMR spectroscopy : 1H and 13C NMR (e.g., 400 MHz in DMSO-d6, as in ) to verify substituent positions and piperidine ring conformation .
- Mass spectrometry : LC-MS (APCI+ mode) to confirm molecular weight and detect fragmentation patterns .
- HPLC : Reverse-phase chromatography (e.g., C18 columns) to assess purity (>95%) and monitor stereoisomer separation .
Advanced: How should researchers address contradictory results in bioactivity assays (e.g., varying IC50 values across studies)?
Answer:
Discrepancies may arise from assay conditions or compound stability. Mitigation strategies include:
- Standardized protocols : Replicate assays under identical buffer conditions (e.g., pH 7.4 PBS) and cell lines (e.g., HEK293T for viral entry assays) .
- Stability testing : Use LC-MS to monitor compound degradation in assay media over time.
- Comparative analysis : Benchmark against known analogs (e.g., BNM-III-170 in ) to validate experimental setups .
Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Answer:
Scalability issues include:
- Low yields in coupling steps : Optimize stoichiometry (e.g., 1.2 equivalents of activating agents) and reaction time .
- Purification bottlenecks : Replace column chromatography with preparative HPLC for gram-scale production.
- Stereochemical drift : Use temperature-controlled reactions (-20°C) to minimize racemization during amide formation .
Advanced: How can computational methods guide the design of derivatives with improved pharmacokinetic profiles?
Answer:
Advanced approaches involve:
- ADMET prediction : Tools like SwissADME to estimate solubility, CYP450 interactions, and blood-brain barrier penetration.
- Free-energy perturbation (FEP) : Simulate substituent effects on binding free energy (e.g., modifying the 2-methoxyphenyl group’s logP) .
- Metabolite identification : Use in silico tools (e.g., Meteor Nexus) to predict Phase I/II metabolism pathways and mitigate toxicity risks.
Basic: What safety precautions are critical when handling this compound in the laboratory?
Answer:
Based on structurally related compounds ( ):
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure.
- Storage : Keep in airtight containers under inert gas (e.g., argon) at -20°C to prevent hydrolysis .
- Waste disposal : Follow institutional guidelines for organic azides or amide-containing compounds .
Advanced: What experimental frameworks are recommended to elucidate the compound’s mechanism of action in complex biological systems?
Answer:
Mechanistic studies require:
- Surface plasmon resonance (SPR) : Quantify binding kinetics to target receptors (e.g., viral glycoproteins).
- Cryo-EM/X-ray crystallography : Resolve compound-receptor complexes (as in ’s refinement protocols using SHELXL) .
- Transcriptomic profiling : RNA-seq to identify downstream gene expression changes in treated cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
